Ethyl 4-hydroxy-4-methylcyclohexanecarboxylate

Stereochemistry Safety profiling Regulatory compliance

Ethyl 4-hydroxy-4-methylcyclohexanecarboxylate (CAS 358759-58-7) is the trans-configured ethyl ester of 4-hydroxy-4-methylcyclohexanecarboxylic acid, with molecular formula C10H18O3 and molecular weight 186.25 g/mol. This compound belongs to the class of substituted cyclohexane carboxylate esters, featuring a tertiary alcohol and an ethyl ester on a conformationally defined cyclohexane ring.

Molecular Formula C10H18O3
Molecular Weight 186.251
CAS No. 358759-58-7
Cat. No. B2829365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-hydroxy-4-methylcyclohexanecarboxylate
CAS358759-58-7
Molecular FormulaC10H18O3
Molecular Weight186.251
Structural Identifiers
SMILESCCOC(=O)C1CCC(CC1)(C)O
InChIInChI=1S/C10H18O3/c1-3-13-9(11)8-4-6-10(2,12)7-5-8/h8,12H,3-7H2,1-2H3
InChIKeyJKALPDWAEURSNZ-CZMCAQCFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-Hydroxy-4-methylcyclohexanecarboxylate (trans, CAS 358759-58-7): Procurement-Grade Characterization for Research Intermediates


Ethyl 4-hydroxy-4-methylcyclohexanecarboxylate (CAS 358759-58-7) is the trans-configured ethyl ester of 4-hydroxy-4-methylcyclohexanecarboxylic acid, with molecular formula C10H18O3 and molecular weight 186.25 g/mol . This compound belongs to the class of substituted cyclohexane carboxylate esters, featuring a tertiary alcohol and an ethyl ester on a conformationally defined cyclohexane ring. It is listed under MDL MFCD28502413 and is primarily supplied as a research building block (typical purity 97–98%) for use in organic synthesis and pharmaceutical intermediate preparation . The trans configuration places the 1-carboxylate and the 4-hydroxy/4-methyl substituents on opposite faces of the cyclohexane ring, which influences its behavior as a scaffold in stereochemically sensitive applications .

Why Ethyl 4-Hydroxy-4-methylcyclohexanecarboxylate (trans) Cannot Be Replaced by In-Class Analogs Without Risk


Substituting ethyl 4-hydroxy-4-methylcyclohexanecarboxylate (trans, CAS 358759-58-7) with its cis isomer (CAS 358759-59-8), the des-methyl analog (ethyl 4-hydroxycyclohexanecarboxylate, CAS 17159-80-7), or the corresponding free acid (CAS 937-28-0) introduces differential hazards, altered physicochemical profiles, and stereochemical ambiguity that directly affect experimental reproducibility and downstream synthetic utility. While computed LogP and TPSA values appear identical between the trans and cis isomers , the cis isomer carries a distinct GHS hazard (H302: Harmful if swallowed) absent from the trans isomer , and requires stringent cold storage (2–8°C) versus ambient storage for the trans form . Such differences, though subtle at the computational level, have practical consequences in procurement, handling, and regulatory documentation.

Ethyl 4-Hydroxy-4-methylcyclohexanecarboxylate (trans): Quantitative Differentiation Evidence vs. Closest Analogs


Stereochemical Identity: Trans vs. Cis Isomer Hazard Profile Divergence

The trans isomer (CAS 358759-58-7) carries GHS hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation), whereas the cis isomer (CAS 358759-59-8) is classified with H302 (Harmful if swallowed) in addition to irritant warnings . This divergence in oral toxicity classification means the cis isomer cannot serve as a drop-in replacement without re-evaluating safety protocols. Both isomers share identical computed LogP (1.4907) and TPSA (46.53) , indicating that computational property predictions alone are insufficient to distinguish them for procurement purposes.

Stereochemistry Safety profiling Regulatory compliance

Molecular Weight and Lipophilicity Gain from the 4-Methyl Substituent vs. Des-Methyl Analog

The target compound (C10H18O3, MW 186.25) bears a 4-methyl substituent absent in ethyl 4-hydroxycyclohexanecarboxylate (CAS 17159-80-7, C9H16O3, MW 172.22) [1]. This additional methyl group contributes to a molecular weight increase of 14.03 g/mol and, based on a computed LogP of 1.4907 for the target versus a reported XLogP3-AA of 1.0 for the des-methyl analog [2], yields an approximate ΔLogP of +0.49. This lipophilicity increment alters partitioning behavior in biphasic reactions and chromatographic retention.

Lipophilicity Fragment-based design LogP optimization

Ethyl Ester vs. Free Acid: Differential Solubility, Reactivity, and Handling Profile

The ethyl ester form (target, MW 186.25) differs from the corresponding free acid, trans-4-hydroxy-4-methylcyclohexanecarboxylic acid (CAS 937-28-0, MW 158.20), by an ethoxy substituent replacing the acidic hydroxyl [1]. The ester lacks the free carboxylic acid proton (pKa ~4–5), resulting in a non-ionizable character at physiological pH, and has a computed LogP of 1.4907 versus an estimated LogP of ~0.7 for the free acid [2]. This LogP differential of approximately +0.8 corresponds to an ~6-fold higher octanol-water partition coefficient, significantly impacting extraction efficiency and chromatographic behavior.

Prodrug design Ester prodrug Solubility modulation

Defined Stereochemistry Enables Reproducible Asymmetric Transformations

The target compound is supplied as the single trans enantiomeric pair (1R,4R)/(1S,4S) with defined stereochemistry (MDL MFCD28502413) , in contrast to CAS 1170735-91-7 which is cataloged as the unspecified stereoisomer mixture . The specifically defined trans geometry ensures that the carboxylate and the 4-hydroxy/4-methyl groups occupy equatorial orientations in the most stable chair conformation, providing predictable reactivity in stereospecific transformations such as enzymatic resolutions or chiral auxiliary-mediated reactions .

Asymmetric synthesis Chiral building block Stereochemical purity

Ethyl 4-Hydroxy-4-methylcyclohexanecarboxylate (trans): Evidence-Backed Application Scenarios for Procurement Decisions


Stereospecific Scaffold for Asymmetric Medicinal Chemistry Programs

The defined trans (1R,4R)-configuration of CAS 358759-58-7, confirmed by MDL MFCD28502413, makes this compound suitable as a chiral building block in enantioselective synthesis where the relative orientation of the ester and the tertiary alcohol dictates downstream stereochemical outcomes . Unlike the stereochemically undefined CAS 1170735-91-7 , this trans isomer provides batch-to-batch stereochemical consistency that is essential for structure-activity relationship (SAR) studies in lead optimization.

Non-Ionizable Ester Prodrug Intermediate with Enhanced Organic-Phase Compatibility

With a computed LogP of 1.4907 and only one hydrogen bond donor , the ethyl ester form is non-ionizable at physiological pH, distinguishing it from the free acid (CAS 937-28-0) which bears an ionizable carboxylic acid group . This property enables the compound to serve as a protected intermediate in reactions requiring anhydrous or organic-phase conditions (e.g., LiAlH4 reduction to the corresponding diol), and as a precursor for ester-based prodrug strategies where modulated lipophilicity is desired.

Preferred Isomer for Routine Laboratory Handling and Ambient Storage Logistics

The trans isomer (CAS 358759-58-7) is shipped and stored at room temperature and carries hazard classifications limited to irritant warnings (H315, H319, H335) . In contrast, the cis isomer (CAS 358759-59-8) requires cold-chain storage at 2–8°C and carries the additional acute oral toxicity warning H302 . For laboratories optimizing inventory management and minimizing cold-storage footprint, the trans isomer offers a clear logistical advantage without compromising on the cyclohexane scaffold functionality.

Lipophilicity-Tuned Fragment for LogP-Driven Library Design

The presence of the 4-methyl group increases the molecular weight by 14.03 g/mol and the computed LogP by approximately 0.49 units compared to the des-methyl analog ethyl 4-hydroxycyclohexanecarboxylate (CAS 17159-80-7) . This lipophilicity increment is valuable in fragment-based drug discovery campaigns where incremental LogP adjustments are used to balance potency, solubility, and metabolic stability within a congeneric series.

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